molecular formula C8H10F4N2O B2864901 1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856025-46-1

1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No.: B2864901
CAS No.: 1856025-46-1
M. Wt: 226.175
InChI Key: NPTDYWQBMISWTM-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a fluorinated pyrazole derivative characterized by a 2-fluoroethyl group at the N1 position and a trifluoroethoxymethyl substituent at the C3 position. Its molecular formula is C₈H₉F₄N₂O, with a molecular weight of 240.17 g/mol. The compound’s structure combines electron-withdrawing fluorine atoms and a flexible ethoxy linker, which may enhance metabolic stability and influence solubility.

Properties

IUPAC Name

1-(2-fluoroethyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F4N2O/c9-2-4-14-3-1-7(13-14)5-15-6-8(10,11)12/h1,3H,2,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTDYWQBMISWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1COCC(F)(F)F)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a synthetic compound that belongs to the pyrazole family, known for its diverse biological activities. This compound features unique structural elements, including fluorine and trifluoroethoxy groups, which may enhance its pharmacological properties. This article discusses the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

  • IUPAC Name : this compound
  • CAS Number : Not specified in available sources.
  • Molecular Formula : C8H9F4N2O
  • Molecular Weight : Approximately 218.16 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The presence of fluorine and trifluoroethoxy groups may affect the compound's binding affinity and selectivity towards various enzymes and receptors. Key mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : It could influence signal transduction pathways critical for cellular function.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds structurally similar to this compound have shown effectiveness against bacteria such as E. coli and S. aureus. A study demonstrated that modifications in the pyrazole structure can enhance antibacterial activity through the introduction of specific functional groups .

CompoundTarget BacteriaInhibition Zone (mm)Reference
Pyrazole AE. coli15
Pyrazole BS. aureus18
This compoundTBDTBDTBD

Anticancer Activity

The pyrazole scaffold has been extensively studied for its anticancer potential. Modifications to the pyrazole structure have yielded compounds that show promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, certain derivatives have demonstrated significant inhibitory effects on tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are crucial in cancer progression .

Case Studies

Case Study 1: Antimicrobial Efficacy
A research team synthesized a series of pyrazole derivatives and tested their efficacy against a range of bacterial strains. One derivative exhibited an inhibition rate comparable to standard antibiotics at low concentrations .

Case Study 2: Anticancer Properties
In another study evaluating the anticancer effects of pyrazole derivatives, compounds were tested against various cancer cell lines, showing up to 85% inhibition of cell proliferation at concentrations lower than those required for conventional chemotherapeutics .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound NameStructure FeaturesBiological Activity
Pyrazole CBromine substitutionModerate antibacterial
Pyrazole DMethyl substitutionHigh anticancer activity
This compoundUnique trifluoroethoxy groupTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazole Core

1-Isopropyl-3-[(2,2,2-Trifluoroethoxy)methyl]-1H-Pyrazole
  • Molecular Formula : C₉H₁₃F₃N₂O
  • Molecular Weight : 222.21 g/mol
  • Key Differences : Replacing the 2-fluoroethyl group with an isopropyl substituent reduces polarity and increases lipophilicity (logP ~1.8 estimated). This alteration may enhance membrane permeability but reduce metabolic clearance compared to the fluoroethyl analog.
  • Applications : The isopropyl group’s steric bulk could hinder interactions in biological targets, making the fluoroethyl variant more suitable for applications requiring precise steric compatibility .
4-Bromo-3-[(2,2-Difluoroethoxy)methyl]-1-(2-Fluoroethyl)-1H-Pyrazole
  • Key Differences : The ethoxy group here has two fluorine atoms (vs. three in the target compound), and a bromo substituent is present at C3. This increases molecular weight (estimated ~295 g/mol) and introduces a reactive site for further functionalization (e.g., Suzuki couplings) .
3-(sec-Butoxymethyl)-1-(2-Fluoroethyl)-4-Iodo-1H-Pyrazole
  • Molecular Formula : C₁₀H₁₆FIN₂O
  • Molecular Weight : 326.15 g/mol
  • Key Differences : A bulky sec-butoxymethyl group at C3 and an iodo substituent at C4 increase steric hindrance and polarizability. The iodine atom enhances susceptibility to halogen-exchange reactions, unlike the inert trifluoroethoxy group in the target compound.
  • Physical Properties : Higher density (1.58 g/cm³) and boiling point (342°C) due to increased molecular weight and iodine’s heavy atom effect .

Electronic and Steric Effects

1-(2,2,2-Trifluoroethyl)-1H-Pyrazole
  • Molecular Formula : C₅H₅F₃N₂
  • Molecular Weight : 162.10 g/mol
  • Comparison : Lacking the trifluoroethoxymethyl group, this simpler derivative exhibits lower molecular weight and reduced steric bulk. The trifluoroethyl group provides strong electron withdrawal, but the absence of the ethoxy linker limits its conformational flexibility compared to the target compound .
3-Ethyl-4-Phenoxy-1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-5-ol
  • Key Features: A hydroxyl group at C5 and a phenoxy group at C4 introduce hydrogen-bonding capacity and aromaticity. The trifluoroethyl group mirrors the target’s fluoroethyl substituent but with an additional fluorine atom.
  • Biological Relevance : The hydroxyl group may enhance solubility (e.g., logP reduction by ~1 unit) and enable salt formation, contrasting with the hydrophobic trifluoroethoxymethyl group in the target compound .

Functional Group Compatibility

1-(2-Fluoroethyl)-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole
  • Molecular Formula : C₁₀H₁₅BF₂N₂O₂
  • Molecular Weight : 256.05 g/mol
  • Key Feature: A boronate ester at C4 enables participation in Suzuki-Miyaura cross-couplings, a reactivity absent in the target compound.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
1-(2-Fluoroethyl)-3-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazole C₈H₉F₄N₂O 240.17 2-Fluoroethyl, Trifluoroethoxymethyl High metabolic stability
1-Isopropyl-3-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazole C₉H₁₃F₃N₂O 222.21 Isopropyl, Trifluoroethoxymethyl Increased lipophilicity
3-(sec-Butoxymethyl)-1-(2-Fluoroethyl)-4-Iodo-1H-pyrazole C₁₀H₁₆FIN₂O 326.15 sec-Butoxymethyl, Iodo High density (1.58 g/cm³)
1-(2,2,2-Trifluoroethyl)-1H-Pyrazole C₅H₅F₃N₂ 162.10 Trifluoroethyl Electron-withdrawing, compact

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